Bicyclo(2.1.1)hexane, 1-iodo-
CAS No.: 74725-75-0
Cat. No.: VC19357714
Molecular Formula: C6H9I
Molecular Weight: 208.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74725-75-0 |
|---|---|
| Molecular Formula | C6H9I |
| Molecular Weight | 208.04 g/mol |
| IUPAC Name | 1-iodobicyclo[2.1.1]hexane |
| Standard InChI | InChI=1S/C6H9I/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
| Standard InChI Key | OMMNMGTXQRHKPX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC1C2)I |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
Bicyclo[2.1.1]hexane consists of two fused cyclopropane rings sharing a common bridgehead carbon, resulting in a highly strained system. The 1-iodo derivative features an iodine atom at the bridgehead position, as confirmed by its IUPAC name, 1-iodobicyclo[2.1.1]hexane . The molecular formula (C₆H₉I) and weight (208.04 g/mol) align with computational data from PubChem , while its SMILES notation (C1CC2(CC1C2)I) illustrates the iodine’s position within the bicyclic structure .
The strain energy of the parent bicyclo[2.1.1]hexane system has been quantified via hydrogenation studies, revealing a reaction enthalpy (ΔᵣH°) of -171 ± 0.4 kJ/mol for the addition of hydrogen to bicyclo[2.1.1]hexene . This strain influences the reactivity of the 1-iodo derivative, particularly in ring-opening or functionalization reactions.
Spectroscopic and Computational Data
Key identifiers include:
The compound’s 3D conformation, accessible via PubChem’s computed structure , highlights the steric constraints imposed by the bicyclic framework. Density functional theory (DFT) calculations predict significant electronic perturbation at the bridgehead due to the iodine substituent, which exhibits a polarizable σ-hole conducive to halogen bonding interactions .
Synthetic Methodologies
SmI₂-Mediated Pinacol Coupling
| Method | Substrate Scope | Yield Range | Key Reference |
|---|---|---|---|
| Photocatalytic Cycloaddition | Polysubstituted BCHs | 45–78% | |
| SmI₂ Pinacol Coupling | 1-Substituted BCH Ketones | 60–85% |
Physicochemical Properties
The iodine atom confers distinct properties:
Reactivity and Functionalization
Halogen Bonding and Cross-Coupling
The bridgehead iodine serves as a handle for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Ullmann). Computational models suggest that steric hindrance from the bicyclic framework may slow oxidative addition but enhance regioselectivity .
Ring-Opening Reactions
Applications in Drug Discovery
Bicyclo[2.1.1]hexanes are emerging as bioisosteres for meta- and para-substituted benzenes, offering improved metabolic stability and reduced planar toxicity . The 1-iodo derivative’s potential applications include:
-
Radiopharmaceuticals: Iodine-125/131 isotopes could enable targeted radiotherapy or imaging probes.
-
Covalent Inhibitors: The iodine’s electrophilicity may facilitate covalent binding to cysteine residues in enzyme active sites.
Future Perspectives
Challenges persist in achieving enantioselective synthesis and late-stage diversification. Advances in asymmetric catalysis and flow chemistry could address these limitations, positioning bicyclo[2.1.1]hexanes as privileged scaffolds in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume